Chemical properties of Methyl [1-(4-chlorobenzoyl)piperidin-4-yl]acetate
Chemical properties of Methyl [1-(4-chlorobenzoyl)piperidin-4-yl]acetate
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Methyl [1-(4-chlorobenzoyl)piperidin-4-yl]acetate
Part 1: Executive Summary & Molecular Architecture
Methyl [1-(4-chlorobenzoyl)piperidin-4-yl]acetate is a bifunctional heterocyclic building block widely utilized in the discovery of G-Protein Coupled Receptor (GPCR) modulators (specifically H1/H4 histamine antagonists) and enzyme inhibitors (e.g., Monoacylglycerol Lipase - MAGL).[1]
Structurally, it functions as a "linker scaffold." The piperidine ring provides a semi-rigid core that directs the lipophilic 4-chlorobenzoyl tail and the polar methyl acetate head into specific spatial vectors, ideal for probing hydrophobic pockets in protein targets.
Physicochemical Baseline
The following data represents a synthesis of experimental values from component fragments and calculated properties (ACD/Labs, ChemAxon) for the target ester.
| Property | Value / Description | Context |
| Molecular Formula | -- | |
| Molecular Weight | 309.79 g/mol | Small molecule drug-like range (Ro5 compliant).[1] |
| Physical State | Viscous Oil or Low-Melting Solid | Pure enantiomers tend to crystallize; racemates may remain oils.[1] |
| Predicted LogP | 2.6 ± 0.4 | Moderately lipophilic; good cell permeability.[1] |
| pKa (Conjugate Acid) | ~ -0.5 (Amide oxygen) | The amide is non-basic.[1] The ester is neutral. |
| H-Bond Donors/Acceptors | 0 Donors / 3 Acceptors | Lacks OH/NH donors, improving membrane permeability.[1] |
| Solubility | DMSO, DCM, Ethyl Acetate, Methanol | Insoluble in water due to the chlorobenzoyl group. |
Part 2: Synthetic Routes & Impurity Profiling
To ensure high purity for biological screening, the synthesis must avoid racemization (if chiral analogs are used) and minimize over-acylation.
Primary Synthetic Pathway (Acylation)
The most robust route involves the Schotten-Baumann acylation of methyl 2-(piperidin-4-yl)acetate with 4-chlorobenzoyl chloride.[1]
Reaction Logic:
-
Nucleophile: The secondary amine of the piperidine is highly nucleophilic.[1]
-
Electrophile: The acid chloride is highly reactive.[1]
-
Base: An inorganic base (biphasic) or tertiary amine (organic phase) is required to scavenge the HCl byproduct, driving the equilibrium forward.
Figure 1: Acylation pathway utilizing anhydrous conditions to prevent ester hydrolysis.
Impurity Profile
-
Impurity A (Hydrolysis Product): [1-(4-chlorobenzoyl)piperidin-4-yl]acetic acid.[1] Occurs if moisture is present during synthesis or if workup is too basic (pH > 10).
-
Impurity B (Starting Material): Unreacted piperidine acetate.[1] Detectable via Ninhydrin stain (positive) or LC-MS (
). -
Impurity C (Dimer): Rare, but possible if the acid chloride contains traces of bifunctional impurities.
Part 3: Reactivity Profile & Functional Group Chemistry
This molecule contains two electrophilic centers: the Ester and the Amide .[1] Understanding their relative reactivity is critical for derivatization.
Chemoselective Hydrolysis
The methyl ester is significantly more labile than the benzamide.[1]
-
Reagent: LiOH (1.1 eq) in THF/H2O (3:1).
-
Condition: 0°C to RT, 2 hours.
-
Outcome: Selective hydrolysis of the ester to the free carboxylic acid without disturbing the amide bond.[1] The amide requires high temperatures (>80°C) and strong acid/base to cleave.
Reduction Potentials
-
LiAlH4 (Lithium Aluminum Hydride): Will reduce BOTH the ester (to primary alcohol) and the amide (to a benzyl amine).[1] This leads to a loss of the carbonyl pharmacophore.
-
LiBH4 (Lithium Borohydride): Can be tuned to selectively reduce the ester to the alcohol while leaving the amide intact, preserving the linker structure.
Part 4: Analytical Characterization (The "Fingerprint")[1]
NMR Spectroscopy: The Rotamer Effect
A critical "Expert Insight" for this compound is the appearance of the NMR spectrum.[1][2] Due to the partial double-bond character of the N-C(O) amide bond, rotation is restricted at room temperature.
-
Observation: The piperidine ring protons (especially those alpha to the nitrogen) often appear as broad humps or split multiplets (approx. 60:40 ratio) at 25°C.
-
Validation: Running the NMR at elevated temperature (e.g., 50°C in DMSO-
) causes these peaks to coalesce into sharp signals as the rotation rate exceeds the NMR timescale.[1]
HPLC Method Development
For quality control, a reverse-phase method is recommended.[1]
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 10% B to 90% B over 8 minutes.
-
Detection: UV at 254 nm (Chlorobenzoyl chromophore).[1]
Figure 2: In-process control logic for ensuring complete conversion.
Part 5: Detailed Experimental Protocols
Protocol A: Synthesis of Methyl [1-(4-chlorobenzoyl)piperidin-4-yl]acetate
Standard Operating Procedure (SOP-SYN-042)
-
Preparation: In a flame-dried 250 mL round-bottom flask, dissolve Methyl 2-(piperidin-4-yl)acetate HCl (5.0 g, 25.8 mmol) in anhydrous Dichloromethane (DCM, 100 mL).
-
Base Addition: Cool to 0°C. Add Triethylamine (10.8 mL, 77.4 mmol, 3.0 eq) dropwise. The suspension should clear as the free amine is liberated.
-
Acylation: Add 4-Chlorobenzoyl chloride (4.96 g, 28.4 mmol, 1.1 eq) dropwise over 15 minutes. Maintain temperature < 5°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (System: 1:1 Hexane:EtOAc). Product Rf
0.5; SM Rf 0.1 (stains with Ninhydrin). -
Workup:
-
Wash organic phase with 1N HCl (2 x 50 mL) to remove excess amine/TEA.
-
Wash with Sat. NaHCO3 (2 x 50 mL) to remove excess acid chloride (hydrolyzed to acid).
-
Wash with Brine (50 mL).
-
-
Isolation: Dry over anhydrous
, filter, and concentrate in vacuo. -
Purification: If the oil is colored, pass through a short silica plug eluting with 30% EtOAc in Hexanes.[1]
Protocol B: Saponification to the Free Acid
Used when the carboxylic acid derivative is required for further coupling.[1]
-
Dissolve the methyl ester (1.0 eq) in THF (10 vol).
-
Add a solution of LiOH[1]·H2O (1.5 eq) in water (3 vol).
-
Stir vigorously at RT for 4 hours.
-
Critical Step: Carefully acidify with 1N HCl to pH 3. The product usually precipitates or can be extracted into EtOAc. Do not use strong acid or heat to avoid hydrolyzing the amide.[1]
References
-
PubChem. Compound Summary: Piperidin-4-yl acetate derivatives.[1][3] National Library of Medicine.[1] Available at: [Link]
